molecular formula C18H14ClN3O3 B2561293 methyl N-[4-(1-chloroisoquinoline-3-amido)phenyl]carbamate CAS No. 1427544-99-7

methyl N-[4-(1-chloroisoquinoline-3-amido)phenyl]carbamate

Cat. No.: B2561293
CAS No.: 1427544-99-7
M. Wt: 355.78
InChI Key: SDQFTGDWLAIVQY-UHFFFAOYSA-N
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Description

Methyl N-[4-(1-chloroisoquinoline-3-amido)phenyl]carbamate is a chemical compound with the molecular formula C18H14ClN3O3 and a molecular weight of 355.78 g/mol

Preparation Methods

The synthesis of methyl N-[4-(1-chloroisoquinoline-3-amido)phenyl]carbamate can be achieved through several synthetic routes. One common method involves the reaction of 1-chloroisoquinoline-3-carboxylic acid with 4-aminophenyl methylcarbamate under appropriate reaction conditions. The reaction typically requires the use of coupling agents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Methyl N-[4-(1-chloroisoquinoline-3-amido)phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl N-[4-(1-chloroisoquinoline-3-amido)phenyl]carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl N-[4-(1-chloroisoquinoline-3-amido)phenyl]carbamate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action can vary depending on the specific biological or chemical context in which it is used .

Comparison with Similar Compounds

Methyl N-[4-(1-chloroisoquinoline-3-amido)phenyl]carbamate can be compared with other similar compounds, such as:

    Methyl N-phenyl carbamate: This compound is used as an intermediate in the synthesis of pesticides and pharmaceuticals.

    Methyl N-(4-aminophenyl)carbamate: This compound is used in the synthesis of dyes and other industrial chemicals.

The uniqueness of this compound lies in its specific structural features, such as the presence of the 1-chloroisoquinoline moiety, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl N-[4-[(1-chloroisoquinoline-3-carbonyl)amino]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O3/c1-25-18(24)21-13-8-6-12(7-9-13)20-17(23)15-10-11-4-2-3-5-14(11)16(19)22-15/h2-10H,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQFTGDWLAIVQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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